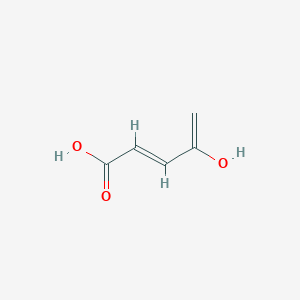
(2E)-4-hydroxypenta-2,4-dienoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-4-hydroxypenta-2,4-dienoic acid (HPD) is a naturally occurring compound that is found in various plant species. It is a polyunsaturated fatty acid that has been studied extensively for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
(2E)-4-hydroxypenta-2,4-dienoic Acid has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. (2E)-4-hydroxypenta-2,4-dienoic Acid has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of (2E)-4-hydroxypenta-2,4-dienoic Acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in inflammation and cancer cell growth. (2E)-4-hydroxypenta-2,4-dienoic Acid has also been shown to activate certain signaling pathways that are involved in cell survival and growth.
Biochemische Und Physiologische Effekte
(2E)-4-hydroxypenta-2,4-dienoic Acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 (COX-2) and other enzymes that are involved in the inflammatory response. (2E)-4-hydroxypenta-2,4-dienoic Acid has also been shown to induce apoptosis (cell death) in cancer cells by activating certain signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (2E)-4-hydroxypenta-2,4-dienoic Acid in lab experiments is that it is a naturally occurring compound that is found in many plant species. This makes it relatively easy to obtain and study. However, one limitation is that (2E)-4-hydroxypenta-2,4-dienoic Acid is not very stable and can degrade quickly, which can make it difficult to work with.
Zukünftige Richtungen
There are many potential future directions for research on (2E)-4-hydroxypenta-2,4-dienoic Acid. One area of interest is the development of new drugs that are based on (2E)-4-hydroxypenta-2,4-dienoic Acid. Another area of interest is the study of (2E)-4-hydroxypenta-2,4-dienoic Acid in combination with other compounds to see if it can enhance their therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of (2E)-4-hydroxypenta-2,4-dienoic Acid and its potential applications in the treatment of various diseases.
Synthesemethoden
(2E)-4-hydroxypenta-2,4-dienoic Acid can be synthesized from linoleic acid, which is an essential fatty acid found in many plant oils. The synthesis involves the oxidation of linoleic acid using potassium permanganate in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to obtain (2E)-4-hydroxypenta-2,4-dienoic Acid.
Eigenschaften
CAS-Nummer |
144878-34-2 |
|---|---|
Produktname |
(2E)-4-hydroxypenta-2,4-dienoic Acid |
Molekularformel |
C5H6O3 |
Molekulargewicht |
114.1 g/mol |
IUPAC-Name |
(2E)-4-hydroxypenta-2,4-dienoic acid |
InChI |
InChI=1S/C5H6O3/c1-4(6)2-3-5(7)8/h2-3,6H,1H2,(H,7,8)/b3-2+ |
InChI-Schlüssel |
JBZOAXSIWKRREW-NSCUHMNNSA-N |
Isomerische SMILES |
C=C(/C=C/C(=O)O)O |
SMILES |
C=C(C=CC(=O)O)O |
Kanonische SMILES |
C=C(C=CC(=O)O)O |
Synonyme |
2,4-Pentadienoic acid, 4-hydroxy-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



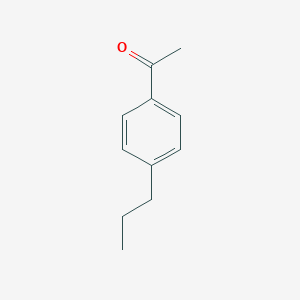
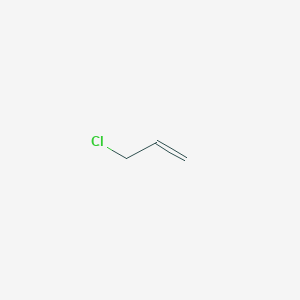
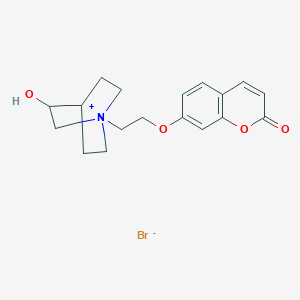
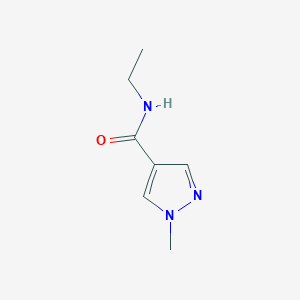
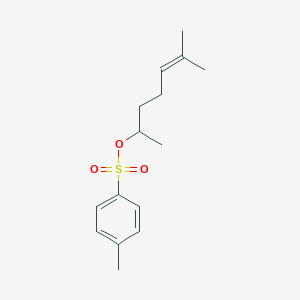
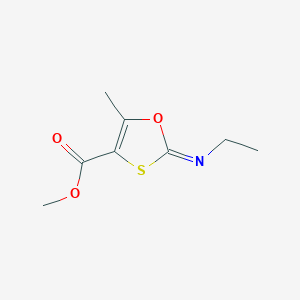
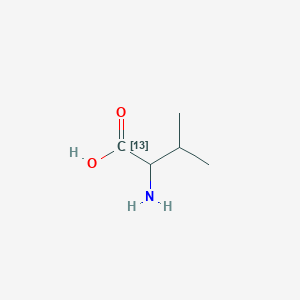
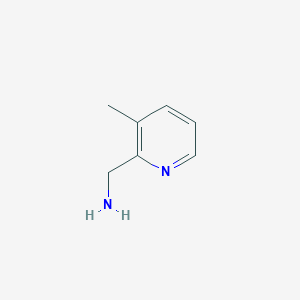
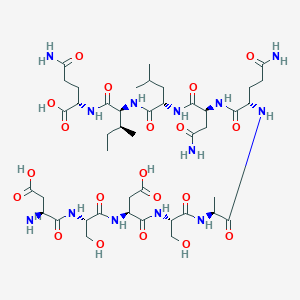
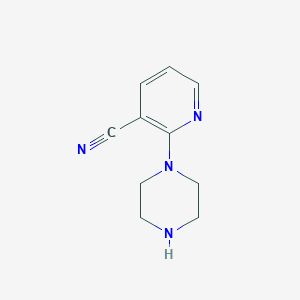
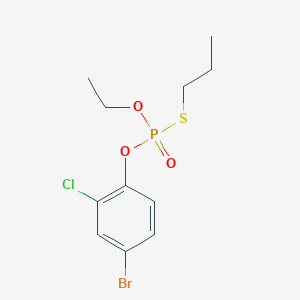
![Carbonodithioic acid, S-methyl S-tricyclo[2.2.1.02,6]hept-3-yl ester (9CI)](/img/structure/B124562.png)

![Methyl 2-methyl-2-[4-(4-methylsulfonyloxybut-1-ynyl)phenyl]propanoate](/img/structure/B124565.png)